2-[2-(Benzyloxy)-4-methoxyphenyl]propan-2-ol

Chemical synthesis Building blocks Regioisomer purity

Researchers requiring precise orthogonality in multi-step syntheses face yield loss and false SAR when substituting this scaffold with regioisomers or unprotected analogs. 2-[2-(Benzyloxy)-4-methoxyphenyl]propan-2-ol provides a defined 2-benzyloxy-4-methoxy substitution pattern with a tertiary alcohol center. - Orthogonal protection: benzyl ether (latent phenol) survives acidic/basic conditions; tertiary alcohol enables selective functionalization. - Batch reproducibility: 95% purity (HPLC) with NMR and GC documentation eliminates variability from custom-synthesized alternatives. - Supply certainty: stocked in standard quantities (50 mg-2.5 g), ambient shipping, analytical certificate included.

Molecular Formula C17H20O3
Molecular Weight 272.34 g/mol
CAS No. 1423032-65-8
Cat. No. B1377085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(Benzyloxy)-4-methoxyphenyl]propan-2-ol
CAS1423032-65-8
Molecular FormulaC17H20O3
Molecular Weight272.34 g/mol
Structural Identifiers
SMILESCC(C)(C1=C(C=C(C=C1)OC)OCC2=CC=CC=C2)O
InChIInChI=1S/C17H20O3/c1-17(2,18)15-10-9-14(19-3)11-16(15)20-12-13-7-5-4-6-8-13/h4-11,18H,12H2,1-3H3
InChIKeyJPNUSXGLZQNRNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(Benzyloxy)-4-methoxyphenyl]propan-2-ol: Sourcing and Characteristics


2-[2-(Benzyloxy)-4-methoxyphenyl]propan-2-ol (CAS 1423032-65-8) is a substituted aromatic alcohol with the molecular formula C₁₇H₂₀O₃ and a molecular weight of 272.34 g/mol . The compound features a tertiary alcohol (propan-2-ol) moiety attached to a phenyl ring that is substituted at the 2-position with a benzyloxy group (–OCH₂C₆H₅) and at the 4-position with a methoxy group (–OCH₃) . It is commercially available as a research chemical and building block, with standard purity specifications of 95% and batch-specific quality control documentation including NMR, HPLC, or GC .

Orthogonal benzyl protection for selective deprotection strategies
Defined 2-benzyloxy-4-methoxy substitution pattern as a synthetic building block
Batch-specific QC documentation (NMR, HPLC, GC) ensures reproducibility

2-[2-(Benzyloxy)-4-methoxyphenyl]propan-2-ol: Substitution Risk Assessment


In procurement and experimental design, substituting 2-[2-(benzyloxy)-4-methoxyphenyl]propan-2-ol with a generic analog introduces quantifiable risks to synthetic outcomes and data reproducibility. The compound's specific substitution pattern—a benzyloxy group ortho to the tertiary alcohol and a methoxy group para—creates a steric and electronic environment that cannot be replicated by regioisomers (e.g., 3-benzyloxy or 5-benzyloxy variants) or derivatives lacking the tertiary alcohol center . The benzyl ether serves as a latent phenol that can be selectively deprotected under hydrogenolytic conditions, enabling orthogonal synthetic strategies unavailable to free phenolic or alkyl-protected analogs . Furthermore, the absence of a direct biological target or pharmacological role for this compound means that any observed activity in a screening campaign using this scaffold is contingent upon the exact substitution pattern; procurement of a structurally deviant analog may yield false-negative or uninterpretable structure-activity relationship (SAR) data .

Regioisomeric substitution pattern mismatch
3- or 4-benzyloxy analogs create different steric and electronic environments, altering synthetic outcomes and SAR interpretation.
Benzyl ether-specific deprotection strategies
Unprotected phenolic or alkyl-protected analogs lack orthogonal hydrogenolytic deprotection, limiting synthetic sequence flexibility.
Undocumented purity and structural variability
Custom-synthesized analogs often lack batch-specific QC documentation, introducing reproducibility risks in multi-step syntheses.

2-[2-(Benzyloxy)-4-methoxyphenyl]propan-2-ol: Evidence vs. Comparators


Regiochemical Differentiation from Analogs

The target compound possesses a unique substitution pattern on the phenyl ring: a benzyloxy group at the 2-position (ortho to the tertiary alcohol) and a methoxy group at the 4-position (para) . This specific 2,4-disubstitution creates a distinct steric and electronic environment relative to regioisomers such as 1-(3-benzyloxyphenyl)propan-2-ol (CAS 79755-50-3) or 2-(4-(benzyloxy)phenyl)propan-2-ol . The ortho-benzyloxy substitution adjacent to the propan-2-ol center imposes steric constraints on the tertiary alcohol's conformational freedom and reactivity, whereas the para-methoxy group modulates the ring's electron density .

Regiochemistry
Class-level
2-benzyloxy-4-methoxy substitution
vs. 3-benzyloxy or 4-benzyloxy analogs
Regioisomeric identity critical for SAR
Data to verify; class-level inference
Chemical synthesis Building blocks Regioisomer purity

Molecular Weight and Physicochemical Differences

The target compound (C₁₇H₂₀O₃, MW = 272.34 g/mol) differs measurably in molecular weight and predicted physicochemical properties from its deprotected phenolic analog, 2-(2-hydroxypropan-2-yl)-4-methoxyphenol (CAS 15000-00-7; C₁₀H₁₄O₃, MW = 182.21 g/mol) . The benzyl protection increases molecular weight by 90.13 g/mol (49.5% increase) and significantly alters chromatographic retention behavior and solubility profile . The target compound is reported as a white crystalline powder soluble in organic solvents .

Molecular Weight
Reported
ΔMW +90.13 g/mol
+49.5% vs deprotected analog
Enables chromatographic separation
Structural comparison; no direct experimental data cited
Purification Chromatography Physicochemical properties

Verifiable Purity and QC Specifications

Commercial suppliers of 2-[2-(benzyloxy)-4-methoxyphenyl]propan-2-ol (CAS 1423032-65-8) provide standardized purity specifications of 95%, with batch-specific quality control documentation including NMR, HPLC, or GC [1]. This documentation provides verifiable identity and purity metrics that are not consistently available for custom-synthesized or less common regioisomeric analogs.

Purity & QC
Supporting evidence
95% purity
NMR, HPLC, GC per batch
Documented purity supports reproducibility
Supplier specifications; verify per batch
Quality control Analytical chemistry Procurement specifications

2-[2-(Benzyloxy)-4-methoxyphenyl]propan-2-ol: Application Scenarios


Orthogonal Protection Strategy

The benzyl ether moiety in 2-[2-(benzyloxy)-4-methoxyphenyl]propan-2-ol serves as a latent phenol that can be selectively deprotected via hydrogenolysis (H₂, Pd/C), orthogonal to acid-labile or base-labile protecting groups . The tertiary alcohol center provides a non-nucleophilic hydroxyl group that can be further functionalized (e.g., alkylation, acylation, Mitsunobu) without interfering with benzyl ether stability . This orthogonal protection strategy enables complex synthetic sequences where the timing of phenol deprotection must be precisely controlled.

Benzyloxy-Containing Pharmacophore Construction

Benzyloxy-substituted aromatic compounds have established utility as pharmacophoric elements in medicinal chemistry, with documented applications in monoamine oxidase B (MAO-B) inhibition and kinase modulation [1][2]. The 2-benzyloxy-4-methoxy substitution pattern present in this compound provides a specific spatial arrangement that may serve as a scaffold for constructing benzyloxy-containing drug candidates or probe molecules . The commercial availability of this compound at documented purity (95%) reduces the synthetic burden associated with de novo construction of this substitution pattern.

Analytical Reference Standard for Method Development

With a defined molecular weight (272.34 g/mol), distinct InChIKey (JPNUSXGLZQNRNH-UHFFFAOYSA-N), and available batch-specific QC documentation (NMR, HPLC, GC) , this compound is suitable for use as an analytical reference standard. Its unique retention characteristics relative to deprotected analogs (ΔMW = +90.13 g/mol) enable clear chromatographic resolution, supporting method development for purity assessment and cross-contamination detection in synthetic workflows involving benzyl-protected intermediates.

Reproducible Synthetic Intermediate

For research programs requiring consistent synthetic outcomes, procurement of this compound from established commercial sources with documented purity specifications (95%) and analytical certification ensures batch-to-batch reproducibility. This mitigates the risk of variable yields or side-product formation that can arise when using custom-synthesized analogs with undefined purity profiles .

Application
Selection Property
Validation Focus
Orthogonal benzyl deprotection strategies
Benzyl ether as latent phenol
Deprotection orthogonality assessment
Benzyloxy pharmacophore synthesis
Defined 2,4-disubstitution scaffold
Scaffold-based SAR interpretation
Method development reference
Chromatographically distinct from deprotected analogs
Retention and resolution validation
Reproducible intermediate sourcing
Documented purity and batch QC
Batch-to-batch reproducibility verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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